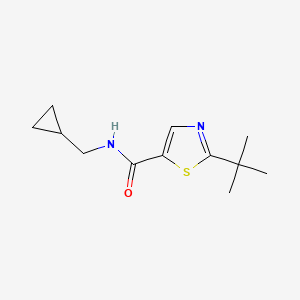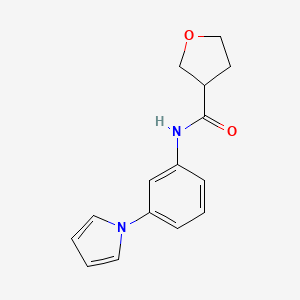![molecular formula C14H18N2O3 B7531706 N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and drug discovery. MPAC is a white crystalline powder that is soluble in water and has a molecular weight of 314.36 g/mol.
作用机制
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including cell proliferation and apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which can lead to cell damage and death. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide in lab experiments is its ability to inhibit the activity of HDACs, which play a crucial role in the regulation of gene expression. This makes it a valuable tool for studying the effects of gene expression on various cellular processes. However, one of the limitations of using N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide in lab experiments is its potential toxicity, which can lead to cell death and affect the accuracy of the results.
未来方向
There are several future directions for research involving N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide. One area of research is the development of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is the use of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide as a diagnostic tool in medical imaging. Additionally, further research is needed to better understand the mechanism of action of N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide and its potential side effects.
合成方法
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzoic acid with pyrrolidine-1-carbonyl chloride in the presence of a base to form the intermediate 2-methoxy-5-(pyrrolidine-1-carbonyl)benzoic acid. This intermediate is then coupled with acetic anhydride to form the final product, N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide.
科学研究应用
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development. N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide has also been studied for its potential use as a diagnostic tool in medical imaging.
属性
IUPAC Name |
N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-12-9-11(5-6-13(12)19-2)14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDGXXMHBJJIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[1-[4-(trifluoromethoxy)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531650.png)

![2-tert-butyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531664.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531669.png)

![3-(3-Fluoro-4-methylphenyl)-5-[1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7531683.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![[3-(5-Bromo-2,3-dihydroindol-1-yl)-3-oxopropyl]urea](/img/structure/B7531734.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)
